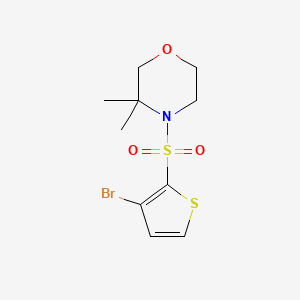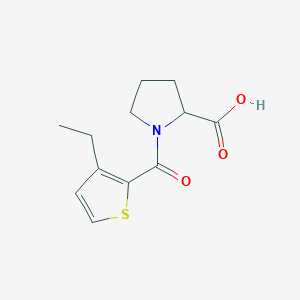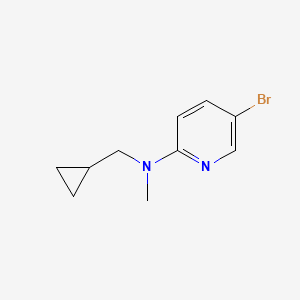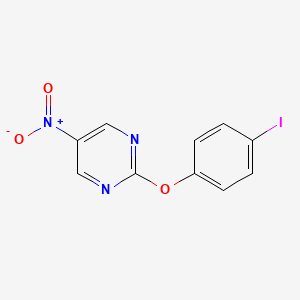
4-(5-Bromopyridin-2-yl)-3-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyridin-2-yl)-3-methylmorpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a pyridine and morpholine ring in its structure. This compound has been primarily used in medicinal chemistry research, where it has shown promising results as a potential drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine is not fully understood. However, it is believed to act through various pathways, including inhibition of enzyme activity, modulation of protein-protein interactions, and interference with cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-Bromopyridin-2-yl)-3-methylmorpholine has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(5-Bromopyridin-2-yl)-3-methylmorpholine in lab experiments is its unique structure, which allows for the development of novel drug candidates. However, the synthesis of this compound is complex, which can limit its use in large-scale experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the use of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine in scientific research. One potential direction is the development of more efficient synthesis methods, which can increase the availability of this compound for research purposes. In addition, further studies are needed to fully understand the mechanism of action of this compound, which can help optimize its use in drug development. Finally, more research is needed to explore the potential use of this compound in other areas of scientific research, such as imaging applications.
Méthodes De Synthèse
The synthesis of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 5-bromopyridine-2-carbaldehyde with 3-methylmorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
The unique structure of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine has made it an attractive compound for scientific research. It has been extensively studied for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has also been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
4-(5-bromopyridin-2-yl)-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-8-7-14-5-4-13(8)10-3-2-9(11)6-12-10/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCOBMCOTUHJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-2-yl)-3-methylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)
![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)

![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)

![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)
![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)


![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)